molecular formula C10H20N5Na2O16P3 B2816289 ATP disodium trihydrate CAS No. 51963-61-2

ATP disodium trihydrate

Cat. No.: B2816289
CAS No.: 51963-61-2
M. Wt: 605.19 g/mol
InChI Key: MWEQTWJABOLLOS-AZGWGOJFSA-L
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Description

Adenosine 5’-triphosphate disodium salt trihydrate is a chemical compound with the empirical formula C10H20N5Na2O16P3. It is a form of adenosine triphosphate (ATP) that is stabilized with disodium salt and three molecules of water. ATP is a central molecule in cellular energy transfer, playing a crucial role in various biochemical processes, including respiration, biosynthetic reactions, and cell signaling .

Properties

CAS No.

51963-61-2

Molecular Formula

C10H20N5Na2O16P3

Molecular Weight

605.19 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;trihydrate

InChI

InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1

InChI Key

MWEQTWJABOLLOS-AZGWGOJFSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+]

physical_description

Solid

solubility

1000.0 mg/mL;  862 mg/mL (magnesium salt)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-triphosphate disodium salt trihydrate can be synthesized through enzymatic methods involving the phosphorylation of adenosine diphosphate (ADP) using ATP synthase. This process typically occurs under controlled conditions with specific pH and temperature settings to ensure optimal enzyme activity .

Industrial Production Methods

Industrial production of adenosine 5’-triphosphate disodium salt trihydrate often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP, which is then extracted and purified. The final product is crystallized to obtain the disodium salt trihydrate form .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-triphosphate disodium salt trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Adenosine 5’-triphosphate disodium salt trihydrate is widely used in scientific research due to its central role in cellular metabolism. Some key applications include:

Mechanism of Action

Adenosine 5’-triphosphate disodium salt trihydrate exerts its effects primarily through its role as an energy carrier. It provides the necessary energy for various cellular processes by hydrolyzing its high-energy phosphate bonds. ATP binds to specific enzymes and proteins, facilitating conformational changes that drive biochemical reactions. It also acts as a substrate for kinases and adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

    Adenosine diphosphate (ADP): A lower-energy form of ATP with two phosphate groups.

    Adenosine monophosphate (AMP): A further hydrolyzed form with one phosphate group.

    Guanosine triphosphate (GTP): Similar to ATP but with guanine as the nucleobase.

Uniqueness

Adenosine 5’-triphosphate disodium salt trihydrate is unique due to its high-energy phosphate bonds, making it a primary energy currency in cells. Its ability to donate phosphate groups in phosphorylation reactions and its role in energy transfer distinguish it from other nucleotides .

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